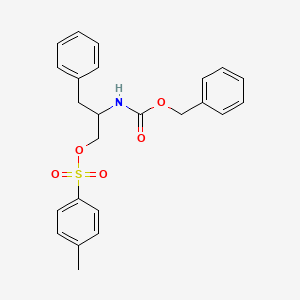
Z-D-Phenylalaninol O-(toluene-4-sulfo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-D-Phenylalaninol O-(toluene-4-sulfo-) typically involves the reaction of ®-2-amino-3-phenylpropanol with benzyloxycarbonyl chloride to form the corresponding carbamate . This intermediate is then reacted with p-toluenesulfonyl chloride under basic conditions to yield the final product . The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine .
Industrial Production Methods: Industrial production of Z-D-Phenylalaninol O-(toluene-4-sulfo-) follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity . The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Z-D-Phenylalaninol O-(toluene-4-sulfo-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides , sulfones , and various substituted derivatives .
Scientific Research Applications
Chemistry: Z-D-Phenylalaninol O-(toluene-4-sulfo-) is used as an intermediate in the synthesis of pharmaceutical compounds and complex organic molecules . It is also employed in asymmetric synthesis and chiral resolution studies .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding . It serves as a model compound in biochemical assays .
Medicine: Z-D-Phenylalaninol O-(toluene-4-sulfo-) is involved in the development of therapeutic agents for various diseases . It is used in the synthesis of antiviral , antibacterial , and anticancer drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials . It is also employed in catalysis and polymer synthesis .
Mechanism of Action
The mechanism of action of Z-D-Phenylalaninol O-(toluene-4-sulfo-) involves its interaction with specific molecular targets such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The pathways involved include signal transduction and metabolic regulation .
Comparison with Similar Compounds
- Z-D-Phenylalaninol O-(toluene-4-sulfonate)
- ®-2-(((benzyloxy)carbonyl)amino)-3-phenylpropyl p-toluenesulfonate
- Carbamic acid, [1-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-2-phenylethyl]-, phenylmethyl ester, ®-
Uniqueness: Z-D-Phenylalaninol O-(toluene-4-sulfo-) is unique due to its specific structural features and reactivity . The presence of both benzyloxycarbonyl and p-toluenesulfonate groups imparts distinct chemical properties and biological activities . This compound is particularly valuable in asymmetric synthesis and chiral resolution due to its chiral center and functional groups .
Properties
IUPAC Name |
[3-phenyl-2-(phenylmethoxycarbonylamino)propyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5S/c1-19-12-14-23(15-13-19)31(27,28)30-18-22(16-20-8-4-2-5-9-20)25-24(26)29-17-21-10-6-3-7-11-21/h2-15,22H,16-18H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNNSMYTMZUXLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














